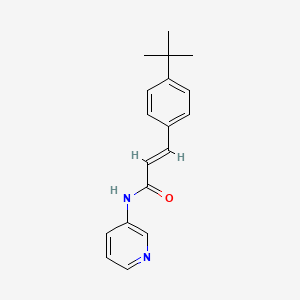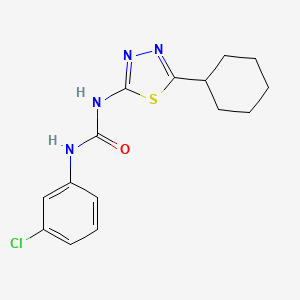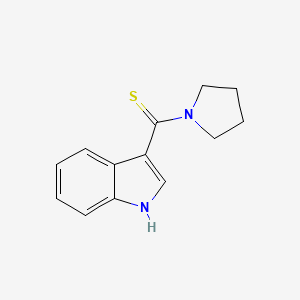![molecular formula C15H19NO5S B5691652 isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research to study the role of Rho GTPases in various cellular processes. Rho GTPases are a family of small GTP-binding proteins that play a critical role in regulating cell morphology, motility, and adhesion. ESI-09 has been shown to selectively inhibit the activity of RhoG, a member of the Rho GTPase family, and has been used to investigate the function of RhoG in different cellular contexts.
Wirkmechanismus
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate selectively inhibits the activity of RhoG by binding to its guanine nucleotide exchange factor (GEF), Trio. RhoG is activated by GEFs, which catalyze the exchange of GDP for GTP on RhoG, leading to its activation. This compound binds to Trio and prevents it from activating RhoG, thereby inhibiting its activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. Some of these include:
1. Inhibition of cell migration and invasion: this compound has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo.
2. Inhibition of cytokinesis: this compound has been shown to inhibit cytokinesis in HeLa cells, leading to the formation of multinucleated cells.
3. Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its selectivity for RhoG. Unlike other Rho GTPase inhibitors, this compound does not inhibit the activity of other members of the Rho family, making it a useful tool for investigating the specific role of RhoG in different cellular processes.
One of the limitations of using this compound is its relatively low potency compared to other Rho GTPase inhibitors. This can make it difficult to achieve complete inhibition of RhoG activity in some experimental systems.
Zukünftige Richtungen
1. Identification of downstream effectors of RhoG: While isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been useful in identifying the role of RhoG in different cellular processes, there is still much to be learned about the downstream effectors that mediate its activity.
2. Development of more potent RhoG inhibitors: The relatively low potency of this compound compared to other Rho GTPase inhibitors has limited its use in some experimental systems. The development of more potent RhoG inhibitors could overcome this limitation.
3. Investigation of the role of RhoG in disease: RhoG has been implicated in a number of disease processes, including cancer and cardiovascular disease. Further investigation of the role of RhoG in these diseases could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that starts with the preparation of 2-methyl-1-benzofuran-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine and triethylamine to obtain the isopropyl ester of the benzofuran carboxylic acid. The final step involves the reaction of the isopropyl ester with ethylsulfonyl amine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been widely used in scientific research to study the role of RhoG in different cellular processes. Some of the key areas of research where this compound has been used include:
1. Regulation of cell migration and invasion: RhoG has been shown to play a critical role in regulating cell migration and invasion. This compound has been used to investigate the role of RhoG in these processes and to identify downstream effectors of RhoG that regulate cell migration and invasion.
2. Regulation of cell adhesion: RhoG has also been implicated in the regulation of cell adhesion. This compound has been used to study the role of RhoG in the formation of focal adhesions and the regulation of integrin signaling.
3. Regulation of cytokinesis: RhoG has been shown to play a role in the regulation of cytokinesis, the process by which a single cell divides into two daughter cells. This compound has been used to investigate the role of RhoG in this process and to identify downstream effectors of RhoG that regulate cytokinesis.
Eigenschaften
IUPAC Name |
propan-2-yl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-5-22(18,19)16-11-6-7-13-12(8-11)14(10(4)21-13)15(17)20-9(2)3/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZWRAZJOGCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)


![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)
![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)


